molecular formula C15H16O5 B14455307 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate CAS No. 72452-72-3

2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate

Katalognummer: B14455307
CAS-Nummer: 72452-72-3
Molekulargewicht: 276.28 g/mol
InChI-Schlüssel: IURQBSVIDWDNCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both ester and ketone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-[4-(2-Oxopropanoyl)phenoxy]ethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and as a monomer in the synthesis of specialty plastics.

Wirkmechanismus

The mechanism of action of 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester and ketone groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[4-(2-Phenyl-2-propanyl)phenoxy]ethyl acrylate
  • 2-[4-(2-Oxopropanoyl)phenoxy]ethyl acrylate

Uniqueness

2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

72452-72-3

Molekularformel

C15H16O5

Molekulargewicht

276.28 g/mol

IUPAC-Name

2-[4-(2-oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H16O5/c1-10(2)15(18)20-9-8-19-13-6-4-12(5-7-13)14(17)11(3)16/h4-7H,1,8-9H2,2-3H3

InChI-Schlüssel

IURQBSVIDWDNCD-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.